SNIPER(ABL)-019 vs. SNIPER(ABL)-039: 30-Fold Difference in BCR-ABL Degradation DC50
In BCR-ABL-positive K562 CML cells, SNIPER(ABL)-019 degrades BCR-ABL with a DC50 of 0.3 μM . In contrast, the analog SNIPER(ABL)-039, which utilizes the same Dasatinib warhead but pairs it with an LCL161-derived IAP ligand, demonstrates a markedly more potent DC50 of 10 nM (0.01 μM) . This represents a 30-fold difference in degradation efficiency, underscoring the critical impact of the IAP ligand choice on functional activity.
| Evidence Dimension | BCR-ABL degradation potency (DC50) |
|---|---|
| Target Compound Data | 0.3 μM |
| Comparator Or Baseline | SNIPER(ABL)-039: 10 nM (0.01 μM) |
| Quantified Difference | 30-fold less potent than SNIPER(ABL)-039 |
| Conditions | K562 CML cells, protein level quantification |
Why This Matters
This potency differential directly informs experimental dosing and determines the achievable depth of target knockdown in cellular assays.
